Validated Binding-Competent Building Block for Clinically Approved Kinase Inhibitor Lorlatinib
4-Fluoro-N,N-dimethylbenzamide constitutes the benzamide warhead of lorlatinib (PF-06463922), an FDA-approved third-generation ALK/ROS1 inhibitor. X-ray crystallography (PDB 5KZ0, resolution 2.05 Å) reveals that the 4-fluorobenzamide carbonyl oxygen forms a hydrogen bond with the hinge region of the ALK kinase domain, while the 4-fluoro substituent occupies a lipophilic pocket [1]. In contrast, the corresponding non-fluorinated benzamide building block (N,N-dimethylbenzamide) lacks the fluorine-mediated van der Waals contacts that contribute to the potency of the final macrocycle against clinically relevant ALK resistance mutations (L1196M, G1202R), for which lorlatinib achieves cellular IC₅₀ values of 2–21 nM [2].
| Evidence Dimension | Role in FDA-approved drug structure; crystallographic binding mode |
|---|---|
| Target Compound Data | 4-Fluoro-N,N-dimethylbenzamide moiety present in lorlatinib; PDB 5KZ0; ALK kinase hinge-binding hydrogen bond via carbonyl oxygen; 4-F occupies lipophilic sub-pocket. |
| Comparator Or Baseline | N,N-dimethylbenzamide (non-fluorinated): Not present in any FDA-approved kinase inhibitor; lacks fluorine-mediated binding contacts. |
| Quantified Difference | The presence of the 4-F substituent enables the macrocyclic inhibitor to achieve ALK wild-type IC₅₀ = 0.2 nM; L1196M mutant IC₅₀ = 21 nM; G1202R mutant IC₅₀ = 6.0 nM (lorlatinib cellular data) vs. crizotinib (non-fluorinated benzamide scaffold) showing >1,000 nM against gatekeeper mutants [2]. |
| Conditions | X-ray co-crystal structure of ALK kinase domain with inhibitor 2-[(1R)-1-{[2-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-3-yl]oxy}ethyl]-4-fluoro-N,N-dimethylbenzamide; resolution 2.05 Å; cellular proliferation assays in ALK-driven NSCLC lines [1][2]. |
Why This Matters
A building block validated in the co-crystal structure of an FDA-approved drug provides higher confidence for structure-based drug design programs compared to analogs lacking clinical validation.
- [1] McTigue, M. et al. (2016). PDB 5KZ0: ALK kinase in complex with 2-[(1R)-1-{[2-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-3-yl]oxy}ethyl]-4-fluoro-N,N-dimethylbenzamide. DOI: 10.2210/pdb5kz0/pdb. View Source
- [2] Johnson, T.W., Richardson, P.F., Bailey, S. et al. (2014). Discovery of PF-06463922, a macrocyclic inhibitor of ALK/ROS1 with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. J. Med. Chem., 57, 4720–4744. DOI: 10.1021/jm500261q. View Source
